2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide
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Overview
Description
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its multiple halogen substitutions and sulfonamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including halogenation, sulfonylation, and nitration reactions. The process begins with the halogenation of benzene derivatives to introduce chlorine atoms at specific positions. This is followed by sulfonylation reactions to attach sulfonamide groups. The final step involves the nitration of the aromatic ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonylation processes, utilizing advanced reaction vessels and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide
- 2,5-Dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-(4-fluoro-3-nitrophenyl)pyrimidin-4-amine
Uniqueness
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(4-FLUORO-3-NITROPHENYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of halogen, sulfonamide, and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H9Cl4FN2O6S2 |
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Molecular Weight |
574.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H9Cl4FN2O6S2/c19-10-1-4-13(21)17(7-10)32(28,29)25(12-3-6-15(23)16(9-12)24(26)27)33(30,31)18-8-11(20)2-5-14(18)22/h1-9H |
InChI Key |
MWLAANFSSVOAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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